molecular formula C9H15NO2 B1448254 Tert-butyl 3-cyano-3-methylpropanoate CAS No. 1443982-03-3

Tert-butyl 3-cyano-3-methylpropanoate

Cat. No.: B1448254
CAS No.: 1443982-03-3
M. Wt: 169.22 g/mol
InChI Key: TYJGJGPXDWBTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-cyano-3-methylpropanoate is a valuable ester building block in organic synthesis and medicinal chemistry research. Its molecular formula is C9H15NO2, and it features both a reactive cyano group and a sterically protected tert-butyl ester . This structure makes it a versatile precursor for constructing more complex molecules. The tert-butyl ester group is widely recognized for its utility as a carboxylic acid protecting group, providing stability under a range of reaction conditions and can be removed under mild acidic conditions to reveal the free acid . The presence of the cyano group offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. Compounds with tert-butyl ester scaffolds are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients and other biologically active compounds . For example, analogous tert-butyl acetoacetate derivatives are critical intermediates in the industrial synthesis of cephalosporin antibiotics . Furthermore, tert-butyl-containing molecules are often investigated for their potential biological activity, with some analogs identified as inhibitors of specific enzymes like cathepsin K . Researchers can leverage this compound to develop novel synthetic routes or to create molecular libraries for screening. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

tert-butyl 3-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJGJGPXDWBTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tert-butyl 3-cyano-3-methylpropanoate: A Comprehensive Study of Its Mechanism of Action

This compound is a chemical compound with a molecular weight of 169.22. This compound has been the subject of various studies due to its potential applications in the field of pharmaceuticals. This article aims to provide a comprehensive understanding of the mechanism of action of this compound.

Target of Action

It’s known that the compound is used for pharmaceutical testing, suggesting that it may interact with various biological targets.

Biochemical Pathways

It’s known that the compound plays a role in the hydroxylation of sterically congested primary c−h bonds. This suggests that it may influence pathways related to oxidation reactions.

Result of Action

It’s known that the compound is involved in the hydroxylation of sterically congested primary c−h bonds, which could result in significant changes at the molecular level.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-cyano-3-methylpropanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of desired products. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of carboxylic acids and alcohols. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics and endogenous compounds.

Biological Activity

Tert-butyl 3-cyano-3-methylpropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its metabolic stability, pharmacological effects, and synthetic applications.

Chemical Structure and Properties

This compound (CAS Number: 1443982-03-3) is an ester derived from tert-butyl alcohol and 3-cyano-3-methylpropanoic acid. Its molecular formula is C8H13N1O2C_8H_{13}N_1O_2, and it exhibits properties typical of esters, including volatility and reactivity in various chemical environments .

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that highlight its metabolic stability and potential pharmacological effects. The following sections detail these aspects.

Metabolic Stability

Metabolic stability is a critical factor in drug design, influencing the bioavailability and efficacy of compounds. Research indicates that the tert-butyl group can enhance metabolic lability, often leading to rapid clearance from biological systems. A study demonstrated that replacing the tert-butyl group with more stable moieties, such as trifluoromethylcyclopropyl groups, significantly improved metabolic stability in vitro and in vivo . This suggests that while this compound may exhibit some biological activity, its metabolic profile could limit its therapeutic applications.

Compound TypeMetabolic StabilityReference
Tert-butylLow
TrifluoromethylcyclopropylHigh

Case Studies

  • Analogous Compounds : Research into related compounds has shown that the introduction of cyano groups can influence biological activity significantly. For example, studies on tert-butyl 3-(4-cyano-5-phenylisothiazol-3-yl)carbazate revealed notable anti-cancer properties due to its ability to inhibit specific kinases involved in cancer progression .
  • Synthetic Applications : The synthesis of this compound has been explored using various coupling agents, highlighting its versatility in organic synthesis. This compound serves as a precursor for more complex molecules with potential therapeutic applications .

Scientific Research Applications

Structural Information

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • SMILES : CC(CC(=O)OC(C)(C)C)C#N
  • InChI : InChI=1S/C9H15NO2/c1-7(6-10)5-8(11)12-9(2,3)4/h7H,5H2,1-4H3

Medicinal Chemistry

Tert-butyl 3-cyano-3-methylpropanoate is utilized as a building block for various pharmaceutical compounds. Its cyano group is particularly useful for introducing functional groups through nucleophilic addition reactions, which can lead to the development of new drugs with enhanced biological activity.

Case Study: Anticancer Activity

  • Recent studies have explored the anticancer properties of derivatives of this compound. For instance, compounds derived from this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis. It can undergo various transformations, including:

  • Nucleophilic Substitution : The cyano group can be replaced by amines or alcohols to form new derivatives.
  • Reactions with Grignard Reagents : This allows for the formation of alcohols and other functional groups that are crucial in synthesizing complex organic molecules.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionReact with amines under basic conditionsAmide derivatives
Grignard ReactionAdd Grignard reagent in dry etherAlcohol derivatives
HydrolysisTreat with aqueous acidCarboxylic acids

Agrochemical Applications

The compound has potential applications in developing agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and insecticides. Research indicates that derivatives may exhibit herbicidal activity against specific weed species.

The biological activity of this compound has been investigated across several studies:

Antimicrobial Activity

  • Compounds derived from this compound have shown activity against various pathogens, suggesting potential use as antimicrobial agents.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield 3-cyano-3-methylpropanoic acid. This reaction typically requires strong acids (e.g., HCl, H₂SO₄) and elevated temperatures.

Reaction TypeConditionsReagentsProductYieldReference
Acid hydrolysisReflux, 6–8 h6 M HCl3-Cyano-3-methylpropanoic acid~85%

The nitrile group can also undergo basic hydrolysis to form a carboxylic acid or amide, depending on conditions:

  • Basic hydrolysis (NaOH, H₂O₂) converts the nitrile to a carboxylate.

  • Partial hydrolysis (H₂SO₄, H₂O) yields an intermediate amide.

Reduction Reactions

The nitrile moiety is susceptible to reduction. For example:

  • Lithium aluminum hydride (LAH) reduces the nitrile to a primary amine.

  • Catalytic hydrogenation (H₂/Pd-C) produces a secondary amine.

Reaction TypeConditionsReagentsProductYieldReference
LAH reductionTHF, 0°C → RTLAH3-Aminomethyl-3-methylpropanoate95%

Nucleophilic Substitution

The tert-butyl ester can act as a leaving group under specific conditions. For example:

  • Alcoholysis with methanol in acidic media replaces the tert-butyl group with a methyl ester.

Reaction TypeConditionsReagentsProductYieldReference
TransesterificationH₂SO₄, MeOH, refluxMethanolMethyl 3-cyano-3-methylpropanoate78%

Cyano Group Reactivity

The nitrile participates in:

  • Strecker synthesis : Reaction with NH₃ and aldehydes to form α-aminonitriles.

  • Grignard additions : Formation of ketones after hydrolysis.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing isobutylene and CO₂, leaving a cyano-containing residue.

Comparative Reactivity

The compound’s steric hindrance (from the tert-butyl and methyl groups) slows reactions compared to less hindered analogs:

Reactiontert-Butyl Derivative Rate (k)Methyl Derivative Rate (k)
Hydrolysis1.0 × 10⁻⁴ s⁻¹3.2 × 10⁻³ s⁻¹

Key Limitations in Literature

Direct experimental data for this specific compound are sparse . The above analysis extrapolates from:

  • Analogous tert-butyl esters (e.g., tert-butyl carbamates ).

  • Nitrile-containing systems (e.g., piperidine nitriles ).

Further studies are needed to validate reaction pathways under optimized conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound distinguishes it from amino- or benzyl-substituted analogs. Amino-substituted analogs (e.g., ) are more nucleophilic, facilitating amide bond formation or metal-catalyzed couplings.

Steric and Solubility Profiles: All tert-butyl esters exhibit enhanced steric protection compared to methyl or ethyl esters, reducing unintended side reactions . The potassium salt of 3-cyano-3-methylpropanoate (evidence 8) demonstrates improved aqueous solubility, whereas tert-butyl derivatives are typically lipid-soluble.

Nitrile-containing compounds may release toxic hydrogen cyanide (HCN) under acidic or high-temperature conditions, necessitating controlled environments .

Research and Regulatory Gaps

  • Toxicological Data: Limited information exists on chronic exposure risks for tert-butyl propanoate derivatives. For example, tert-butyl alcohol requires further testing for carcinogenicity and reproductive hazards , suggesting analogous esters may share similar uncertainties.
  • Synthetic Applications: highlights tert-butyl esters in complex syntheses (e.g., benzofuran derivatives), but the role of cyano groups in similar frameworks remains underexplored.

Preparation Methods

Representative Synthetic Method Using tert-Butyl Carbonate Derivatives

A related preparation example involves the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, which shares the tert-butyl carbonate moiety and cyano-substituted propanoate structure. The key steps include:

  • Reacting a cyano-substituted keto compound with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
  • The reaction is conducted at low temperature (0 °C) for several hours to ensure selective esterification.
  • Workup involves washing with citric acid aqueous solution, water, and brine, followed by drying over anhydrous sodium sulfate and purification by extraction and recrystallization.
  • The progress is monitored by TLC using UV visualization.

This method yields tert-butyl carbonate derivatives with high purity and yield, demonstrating an effective route to tert-butyl ester formation on cyano-substituted propanoates.

Comparative Data Table of Preparation Parameters

Parameter Method Using Boc Anhydride (tert-butyl carbonate) Michael Addition Method (tert-butyl ester)
Starting Materials Cyano-substituted keto compound, Boc anhydride Phenolic/cyano compound, methyl acrylate
Catalyst/Base DMAP (catalytic base) Sodium methanolate (mineral alkali base)
Solvent THF Methanol or alcohol solvents
Temperature 0 °C for 2 hours 60-120 °C with controlled heating
Atmosphere Nitrogen Nitrogen
Reaction Time 2-4 hours 3-6 hours
Workup Acid wash, brine wash, drying, extraction Neutralization with acetic acid, recrystallization
Yield High (typically >85%) ~80%
Purity High (confirmed by NMR, MS) >98% (HPLC or GC analysis)

Analytical and Monitoring Techniques

Research Findings and Practical Notes

  • The use of Boc anhydride and DMAP in THF provides a mild and efficient esterification route for tert-butyl carbonate formation on cyano-substituted propanoates, minimizing side reactions and degradation.
  • Michael addition catalyzed by sodium methanolate is a robust method for synthesizing related tert-butyl esters with high yield and purity, suitable for scale-up and industrial applications.
  • Maintaining inert atmosphere (nitrogen) and strict temperature control is critical to prevent hydrolysis and side reactions.
  • Post-reaction neutralization and recrystallization are essential for obtaining high-purity tert-butyl esters.
  • The choice of solvent and base catalyst significantly influences the reaction rate and selectivity.

Q & A

Q. Example Reaction Conditions Table :

StepParameterTypical Conditions
ReactionSolventDCM
CatalystTemperature0°C to RT
PurificationEluent Ratio3:1 Hexane:EtOAc

Advanced: How can researchers address contradictory data on the thermal stability of this compound in published studies?

Answer:
Discrepancies may arise from:

  • Environmental Variables : Humidity or trace impurities accelerating decomposition. Conduct stability studies under controlled humidity (e.g., 0%, 50%, 90% RH) and track degradation via GC-MS .
  • Analytical Methods : Standardize protocols (e.g., DSC for melting point, TGA for thermal decomposition profiles). Cross-validate using NMR to detect hydrolyzed byproducts (e.g., carboxylic acids) .
  • Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (temperature vs. light exposure) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and cyano-adjacent methyl groups (δ 1.5–1.7 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and nitrile carbon (δ 115–120 ppm) .
  • IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced: What mechanistic insights explain the reactivity of the cyano group in this compound under basic conditions?

Answer:
The cyano group’s electrophilicity enables:

  • Nucleophilic Attack : Hydrolysis to carboxylate intermediates in basic aqueous media. Monitor via pH-dependent kinetics (e.g., pseudo-first-order rate constants) .
  • Side Reactions : Competing elimination (e.g., β-cyano elimination under strong bases like NaOH). Mitigate by using buffered conditions (pH 7–9) .
  • Computational Modeling : DFT studies (e.g., Gaussian) predict transition states for hydrolysis, guiding solvent selection (e.g., DMF vs. THF) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use NIOSH-approved respirators (e.g., OV/AG/P99 cartridges) for aerosolized particles .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize solvent systems for this compound in heterogeneous catalysis?

Answer:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for reaction efficiency. Use DoE (Design of Experiments) to balance solubility and catalyst compatibility .
  • Catalyst Recovery : Immobilize catalysts (e.g., Pd/C on silica) and assess recyclability via ICP-OES for metal leaching .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to compare solvent systems .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent moisture ingress .
  • Stability Monitoring : Perform quarterly HPLC checks to detect degradation (>5% impurity triggers repurification) .

Advanced: What strategies validate the absence of mutagenic impurities in synthesized this compound?

Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity per OECD 471 guidelines .
  • LC-MS/MS : Quantify genotoxic impurities (e.g., alkylating agents) at <1 ppm via MRM (Multiple Reaction Monitoring) .

Basic: How to troubleshoot low yields in the esterification step of this compound synthesis?

Answer:

  • Acid Scavengers : Add molecular sieves or tertiary amines (e.g., Et₃N) to sequester HCl byproducts .
  • Reflux Optimization : Increase temperature gradually (40°C → 80°C) while monitoring exotherms.

Advanced: What computational tools predict the environmental fate of this compound?

Answer:

  • EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN models) and bioaccumulation potential (BCF) .
  • Molecular Dynamics : Simulate adsorption on indoor surfaces (e.g., silica) to assess persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-cyano-3-methylpropanoate
Reactant of Route 2
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Tert-butyl 3-cyano-3-methylpropanoate

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